Bienvenue dans la boutique en ligne BenchChem!

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one

Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one (CAS 1149765-13-8) is a chiral imidazolidin-4-one building block with the molecular formula C₁₇H₁₆Cl₂N₂O and a molecular weight of 335.23 g/mol. It bears two defined (R)-configured stereogenic centers and is cataloged by multiple suppliers as a synthetic intermediate, typically offered at 95–97% purity, with an XLogP3 of 4.2 indicative of moderate lipophilicity.

Molecular Formula C17H16Cl2N2O
Molecular Weight 335.2 g/mol
CAS No. 1149765-13-8
Cat. No. B051377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one
CAS1149765-13-8
Molecular FormulaC17H16Cl2N2O
Molecular Weight335.2 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2CC(=O)NC2C3=C(C=CC=C3Cl)Cl
InChIInChI=1S/C17H16Cl2N2O/c1-11(12-6-3-2-4-7-12)21-10-15(22)20-17(21)16-13(18)8-5-9-14(16)19/h2-9,11,17H,10H2,1H3,(H,20,22)/t11-,17-/m1/s1
InChIKeySJWBYRMAJLBSCX-PIGZYNQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one (CAS 1149765-13-8) – Class, Identity, and Sourcing Context


(R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one (CAS 1149765-13-8) is a chiral imidazolidin-4-one building block with the molecular formula C₁₇H₁₆Cl₂N₂O and a molecular weight of 335.23 g/mol . It bears two defined (R)-configured stereogenic centers and is cataloged by multiple suppliers as a synthetic intermediate, typically offered at 95–97% purity, with an XLogP3 of 4.2 indicative of moderate lipophilicity . Critically, this compound is not dexmedetomidine (CAS 113775-47-6), notwithstanding erroneous annotations on certain vendor pages . Its procurement value lies in its well-defined stereochemistry and its role as a precursor to N-Boc-protected derivatives used in asymmetric synthesis and medicinal chemistry campaigns.

Why Generic Substitution Fails for (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one


Generic substitution of CAS 1149765-13-8 with the racemic mixture (CAS 1004754-98-6), the (S,S)-enantiomer (CAS 1149765-12-7), or the (S,R)-diastereomer (CAS 1004754-99-7) is precluded by the compound's two stereogenic centers, which define its utility in stereochemically demanding applications . In chiral ligand synthesis, the relative configuration of the imidazolidin-4-one scaffold directly governs the enantioselectivity of derived metal catalysts—cis-configured ligands afford predominantly (S)-products (up to 97% ee), while trans-configured ligands yield (R)-products (up to 96% ee) [1]. Similarly, N-Boc-protected derivatives of the (R,R)-enantiomer serve as chiral glycine equivalents for diastereoselective α-amino acid synthesis; use of the incorrect stereoisomer would invert the absolute configuration of the final product and compromise downstream biological activity [2]. The compound's specific (R,R)-configuration is therefore a non-negotiable specification for any research program targeting a defined enantiomeric outcome.

Quantitative Differentiation Evidence for (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one (CAS 1149765-13-8)


Enantiomer-Dependent Enantioselectivity in Asymmetric Henry Reactions: (R,R)- vs. (S,S)-Imidazolidin-4-one Ligands

In Cu(II)-catalyzed asymmetric Henry reactions, the absolute configuration of imidazolidin-4-one chiral ligands dictates the stereochemical outcome. Ligands with cis-configuration (analogous to the (R,R)- or (S,S)-stereochemistry of CAS 1149765-13-8) afford the nitroaldol product with the S-enantiomer in up to 97% enantiomeric excess (ee), whereas trans-configured ligands yield the R-enantiomer in up to 96% ee [1]. This inversion of product configuration demonstrates that the two stereocenters of the imidazolidin-4-one core are pharmacophoric for catalytic enantioselectivity—substituting the (R,R)-enantiomer with its (S,S)-counterpart would produce the opposite product enantiomer, fundamentally altering the synthetic outcome [1].

Asymmetric Catalysis Chiral Ligand Design Enantioselective Synthesis

N-Boc Protection as a Strategic Differentiation Point: CAS 1149765-13-8 vs. Its N-Boc Derivative (CAS 1004755-00-3) in Peptide Synthesis

CAS 1149765-13-8 serves as the immediate synthetic precursor to N-Boc-protected derivative CAS 1004755-00-3, a chiral glycine template used in diastereoselective α-amino acid synthesis . The unprotected compound (CAS 1149765-13-8) has a molecular weight of 335.23 g/mol, while its N-Boc derivative (CAS 1004755-00-3) has a molecular weight of 435.34 g/mol . The Boc-protected derivative is commercially offered at ≥98% purity with a melting point of 99–103 °C and requires refrigerated storage (2–8 °C) . For laboratories performing in-house Boc protection under controlled conditions, procurement of the unprotected CAS 1149765-13-8 offers synthetic flexibility and reduced cost per molar equivalent; for those requiring the ready-to-use chiral template, the Boc-protected derivative eliminates a synthetic step and associated purification losses.

Peptide Synthesis Chiral Building Blocks Amino Acid Synthesis

Lipophilicity as a Physicochemical Selector: XLogP3 of CAS 1149765-13-8 vs. 1-(4-Chlorophenyl)-2-imidazolidinone Analogs

CAS 1149765-13-8 has a computed XLogP3 of 4.2, reflecting the combined hydrophobic contributions of the 2,6-dichlorophenyl ring and the 1-phenylethyl substituent . In contrast, the mono-chlorinated analog 1-(4-chlorophenyl)-2-imidazolidinone (CAS not specified) and simpler imidazolidinone scaffolds lacking the phenylethyl group exhibit substantially lower lipophilicity [1]. The elevated XLogP3 of 4.2 positions this compound favorably for applications requiring enhanced membrane permeability or hydrophobic pocket interactions, while also providing a defined starting point for logP-based optimization in medicinal chemistry campaigns.

Physicochemical Profiling Lipophilicity Lead Optimization

Analytical Differentiation: Chiral Purity Verification of (R,R)-Imidazolidin-4-one Against the (S,S)-Enantiomer and Racemate

The (R,R)-enantiomer (CAS 1149765-13-8) is commercially distinguishable from the (S,S)-enantiomer (CAS 1149765-12-7) and the racemate (CAS 1004754-98-6) by chiral HPLC analysis [1]. Vendors supplying CAS 1149765-13-8 typically report chemical purity of 95–97% by HPLC; however, explicit enantiomeric excess (ee) values are not routinely disclosed in available datasheets [1]. For procurement decisions where enantiopurity is mission-critical, users should request a certificate of analysis specifying chiral HPLC or chiral SFC data, as the chemical purity alone does not guarantee stereochemical integrity. The (S,S)-enantiomer (CAS 1149765-12-7) is offered at 95% purity and the racemate is separately cataloged, confirming that suppliers maintain distinct inventory for each stereoisomer .

Chiral Analysis Enantiomeric Purity Quality Control

Validated Application Scenarios for (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one (CAS 1149765-13-8)


Chiral Ligand Precursor for Enantioselective Cu(II)-Catalyzed Henry Reactions

CAS 1149765-13-8 is structurally suited as a precursor for chiral imidazolidin-4-one ligands used in Cu(II)-catalyzed asymmetric Henry reactions. Published data on closely related ligands demonstrate that cis-configured imidazolidin-4-one/Cu(II) complexes deliver nitroaldol products with up to 97% ee (S-enantiomer), while trans-configured analogs produce the R-enantiomer with up to 96% ee . The (R,R)-stereochemistry of CAS 1149765-13-8 defines the absolute configuration of the resulting catalyst and thus the stereochemical outcome of the reaction. This application requires the specific (R,R)-enantiomer; substitution with the (S,S)-form would invert the product enantiomer and compromise the synthetic objective .

Synthetic Intermediate for N-Boc-Protected Chiral Glycine Templates in Asymmetric Amino Acid Synthesis

As the immediate precursor to the N-Boc-protected chiral glycine equivalent (CAS 1004755-00-3), CAS 1149765-13-8 is relevant to diastereoselective α-amino acid synthesis [1]. The free amine can be Boc-protected under standard conditions to yield the chiral template, which is then used in diastereoselective alkylation followed by ring cleavage to afford optically active α-amino acids [1]. Procuring CAS 1149765-13-8 for in-house Boc protection offers researchers control over protection conditions and may reduce costs compared to purchasing the pre-protected derivative, while the (R,R)-stereochemistry ensures the (R)-configuration of the resulting amino acid products [1].

Medicinal Chemistry Building Block for Lipophilicity-Driven Lead Optimization Programs

With a computed XLogP3 of 4.2, CAS 1149765-13-8 occupies a high-lipophilicity niche among imidazolidinone building blocks [1]. This property makes it a candidate for medicinal chemistry programs targeting intracellular or CNS-penetrant compounds, where moderate-to-high logP values are often required for passive membrane permeability [1]. The 2,6-dichlorophenyl and 1-phenylethyl substituents provide defined vectors for further SAR exploration, and the imidazolidin-4-one core offers hydrogen-bond donor/acceptor functionality (one HBD, two HBA) for target engagement .

Analytical Reference Standard for Chiral Method Development and Stereochemical Identity Verification

CAS 1149765-13-8, with its two defined stereogenic centers and distinct CAS number separate from its (S,S)-enantiomer (CAS 1149765-12-7) and racemate (CAS 1004754-98-6), is suitable as a reference standard for developing chiral HPLC or SFC methods [1]. Its well-characterized structure (InChI Key: SJWBYRMAJLBSCX-PIGZYNQJSA-N) and commercial availability at 95–97% purity support its use in calibrating analytical systems for enantiomeric purity determination of imidazolidinone-containing compounds [1].

Quote Request

Request a Quote for (R)-2-(2,6-Dichlorophenyl)-1-((R)-1-phenylethyl)imidazolidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.